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molecular formula C9H12O2S B6335094 (2-Methoxy-5-(methylthio)phenyl)methanol CAS No. 904311-20-2

(2-Methoxy-5-(methylthio)phenyl)methanol

Cat. No. B6335094
M. Wt: 184.26 g/mol
InChI Key: JYQKBQBPXDLYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888374B2

Procedure details

To a solution of Example 170A (2.91 g, 8.75 mmol) in 20 mL of tetrahydrofuran at −78° C. was added 1.6 M n-butyllithium in hexanes (7.1 mL, 11.4 mmol). The reaction was stirred at −78° C. for 10 min, then 1.5 mL of dimethyldisulfide was added. The reaction was warmed to ambient temperature and stirred for 2 h, then concentrated in vacuo. The residue was taken up in 50 mL of diethyl ether, then extracted with water (2×15 mL), 2 M NaOH(aq.) (1×15 mL), and brine (1×15 mL), dried over MgSO4, filtered, and concentrated in vacuo to an oil. This was taken up in 15 mL of tetrahydrofuran and treated with 2.0 g (ca. 7 mmol) of tetrabutylammonium fluoride hydrate. The reaction was stirred at ambient temperature for 1 h, then concentrated in vacuo. The residue was taken up in 30 mL of diethyl ether, then extracted with water (2×10 mL), 2M NaOH(aq.) (1×10 mL), and brine (1×10 mL), dried over MgSO4, filtered, and concentrated in vacuo to an oil. The product was purified via silica gel chromatography, eluting with a 20-40% ethyl acetate in hexanes gradient to give 1.23 g (76%) of the alcohol. The product was about 90% pure by 1H NMR analysis.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:17][CH3:18])=[C:6]([CH:16]=1)[CH2:7][O:8][Si](C(C)(C)C)(C)C.C([Li])CCC.[CH3:24][S:25]SC.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH3:18][O:17][C:5]1[CH:4]=[CH:3][C:2]([S:25][CH3:24])=[CH:16][C:6]=1[CH2:7][OH:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.91 g
Type
reactant
Smiles
BrC=1C=CC(=C(CO[Si](C)(C)C(C)(C)C)C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
7.1 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CSSC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with water (2×15 mL), 2 M NaOH(aq.) (1×15 mL), and brine (1×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with water (2×10 mL), 2M NaOH(aq.) (1×10 mL), and brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The product was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with a 20-40% ethyl acetate in hexanes gradient

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)SC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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